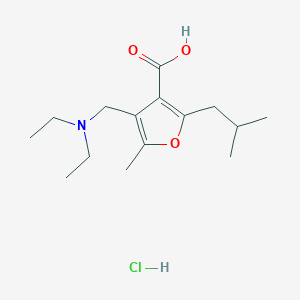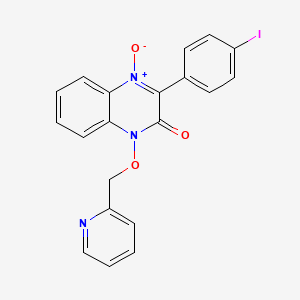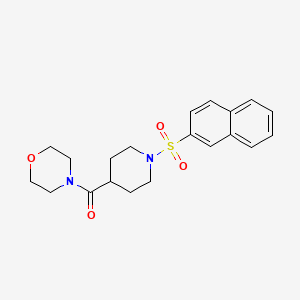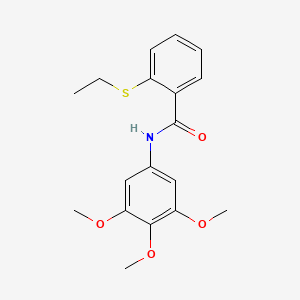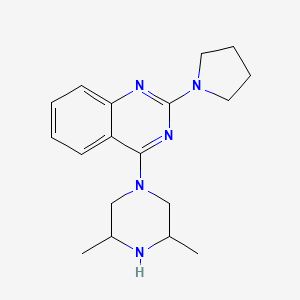
4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline
Descripción general
Descripción
4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of Piperazine and Pyrrolidine Groups: The 3,5-dimethyl-1-piperazinyl and 1-pyrrolidinyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of Catalysts: Employing catalysts to enhance reaction rates.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to ensure consistent product quality.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-dimethyl-1-piperazinyl)quinazoline: Lacks the pyrrolidinyl group.
2-(1-pyrrolidinyl)quinazoline: Lacks the piperazinyl group.
4-(1-piperazinyl)quinazoline: Lacks the dimethyl and pyrrolidinyl groups.
Uniqueness
4-(3,5-Dimethylpiperazin-1-yl)-2-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the 3,5-dimethyl-1-piperazinyl and 1-pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperazin-1-yl)-2-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-13-11-23(12-14(2)19-13)17-15-7-3-4-8-16(15)20-18(21-17)22-9-5-6-10-22/h3-4,7-8,13-14,19H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDQZFHFOWAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC(=NC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183762 | |
| Record name | 4-(3,5-Dimethyl-1-piperazinyl)-2-(1-pyrrolidinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728030-57-7 | |
| Record name | 4-(3,5-Dimethyl-1-piperazinyl)-2-(1-pyrrolidinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728030-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethyl-1-piperazinyl)-2-(1-pyrrolidinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


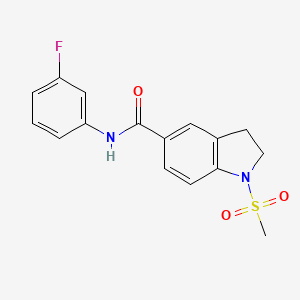
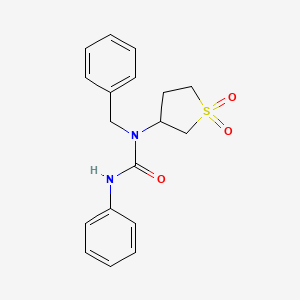
![Ethyl {4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B4242915.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B4242923.png)
![4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride](/img/structure/B4242927.png)


![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4242938.png)
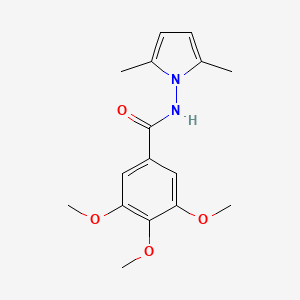
![2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B4242940.png)
